molecular formula C19H18N4O2 B11151587 5-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(pyridin-2-yl)ethyl]-1H-pyrazole-3-carboxamide

5-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(pyridin-2-yl)ethyl]-1H-pyrazole-3-carboxamide

Cat. No.: B11151587
M. Wt: 334.4 g/mol
InChI Key: MTIHVHIDHBNUIY-UHFFFAOYSA-N
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Description

5-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(pyridin-2-yl)ethyl]-1H-pyrazole-3-carboxamide is a complex organic compound that features a benzofuran ring, a pyrazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(pyridin-2-yl)ethyl]-1H-pyrazole-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring.

    Reduction: Reduction reactions can occur at the pyrazole ring.

    Substitution: Various substitution reactions can take place, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can lead to the formation of benzofuran-2,3-dione derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry .

Biology

In biological research, this compound has been studied for its potential as a pharmacological agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development .

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic properties. It may have applications in treating diseases such as cancer and infectious diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and advanced composites .

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(pyridin-2-yl)ethyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The benzofuran ring may interact with enzymes or receptors, while the pyrazole and pyridine rings can form hydrogen bonds and other interactions with biological molecules .

Properties

Molecular Formula

C19H18N4O2

Molecular Weight

334.4 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-N-(2-pyridin-2-ylethyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H18N4O2/c24-19(21-9-6-15-3-1-2-8-20-15)17-12-16(22-23-17)13-4-5-18-14(11-13)7-10-25-18/h1-5,8,11-12H,6-7,9-10H2,(H,21,24)(H,22,23)

InChI Key

MTIHVHIDHBNUIY-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)C3=NNC(=C3)C(=O)NCCC4=CC=CC=N4

Origin of Product

United States

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